Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Researchers synthesizing cholinesterase inhibitors require exact precursor fidelity to replicate published routes. This compound is the definitive starting material for N′-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide AChE/BChE inhibitors (Khalid et al., 2014). • Crystalline solid (mp 83-85°C) ensures reliable HTS handling and long-term storage stability. • Lower LogP (2.37) and MW (283.34) vs. ethyl analog favor solubility and oral bioavailability optimization. • ≥95% purity, scalable sulfonylation route-minimizes re-validation and accelerates lead development.

Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
CAS No. 311794-15-7
Cat. No. B1615906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(phenylsulfonyl)-4-piperidinecarboxylate
CAS311794-15-7
Molecular FormulaC13H17NO4S
Molecular Weight283.35 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H17NO4S/c1-18-13(15)11-7-9-14(10-8-11)19(16,17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
InChIKeyPFLNGTSVVWOTQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(Phenylsulfonyl)-4-Piperidinecarboxylate: Core Sulfonyl-Piperidine Intermediate


Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate (CAS 311794-15-7) is a sulfonylated piperidine ester, characterized by a phenylsulfonyl group at the piperidine nitrogen and a methyl ester at the 4-position. With a molecular formula of C13H17NO4S and a molecular weight of 283.34 g/mol , it serves as a fundamental building block for synthesizing biologically active molecules, particularly cholinesterase inhibitors [1]. This compound is a key intermediate in the synthesis of more complex sulfonamide and carbohydrazide derivatives, which have been explored for their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, as well as for their applications in metabolic disorder and neurological disease research [1][2].

Methyl 1-(Phenylsulfonyl)-4-Piperidinecarboxylate: Substitution Risks with Ethyl Analog


Direct substitution with the ethyl ester analog (CAS 111627-26-0) is not recommended without rigorous re-validation of downstream synthetic steps and biological activity. The methyl ester and ethyl ester differ in key physicochemical properties, including lipophilicity (predicted LogP 2.37 for methyl ester vs. 2.49 for ethyl ester [1]), molecular weight (283.34 vs. 297.37 g/mol), and steric bulk, which critically impact reaction kinetics in hydrolysis, amidation, and transesterification steps . Furthermore, the methyl ester is specifically employed as the starting material in documented synthetic routes to a series of potent AChE/BChE inhibitors, while the ethyl ester is the primary precursor for a different class of carbohydrazide derivatives [2]. This distinction means that even minor structural variations can lead to significant differences in both synthetic efficiency and final biological activity, making generic substitution a high-risk choice for research reproducibility.

Methyl 1-(Phenylsulfonyl)-4-Piperidinecarboxylate: Head-to-Head Comparison vs. Key Analogs


Molecular Weight Advantage vs. Ethyl Ester Analog

The molecular weight of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate (283.34 g/mol) is significantly lower than that of its closest analog, Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate (297.37 g/mol) . This 14.03 g/mol difference, while seemingly small, directly translates to a higher molar yield per unit mass in stoichiometric reactions, a critical factor in cost-sensitive, multi-step syntheses. In the context of pharmacokinetic optimization, a lower molecular weight is a well-established advantage for improving oral bioavailability, as supported by Lipinski's Rule of Five.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Lipophilicity Advantage vs. Ethyl Analog

The predicted octanol-water partition coefficient (LogP) for Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate is 2.37 , compared to 2.49 for the ethyl ester analog [1]. This 0.12 difference in LogP, representing a ~24% difference in actual lipophilicity (as LogP is a logarithmic scale), translates to distinct behaviors in aqueous solubility and membrane permeability. The lower LogP of the methyl ester suggests slightly higher aqueous solubility, which can be a decisive factor in biological assays and formulation development [2].

Drug Design ADME Physicochemical Properties

Defined Starting Material for AChE/BChE Inhibitor Synthesis

While direct bioactivity data for this specific methyl ester is limited in public literature, its structural class is well-documented. The ethyl ester analog is the established precursor for a series of AChE/BChE inhibitors with reported IC50 values [1]. Importantly, the methyl ester is the designated starting material in patented and published synthetic schemes for a different series of piperidine-4-carbohydrazide derivatives . This demonstrates a specific, rather than general, utility. Choosing the methyl ester is therefore not arbitrary; it is required to follow documented procedures to arrive at a specific, known set of active compounds, whereas using an alternative ester would lead to a different, uncharacterized set of products.

Enzyme Inhibition Neurological Disease Synthetic Chemistry

High Purity and Solid Physical Form

This compound is reliably sourced with a verified purity of ≥95% and a defined melting point range of 83.00°C - 85.00°C . This level of purity and the solid, crystalline nature of the compound at room temperature provide a stable, easy-to-handle, and analytically consistent starting material. This stands in contrast to less well-characterized analogs or liquid esters, which may present greater challenges in accurate weighing, purity validation, and long-term storage stability.

Analytical Chemistry Quality Control Procurement

Methyl 1-(Phenylsulfonyl)-4-Piperidinecarboxylate: Key Research and Industrial Applications


Cholinesterase Inhibitor Synthesis for Neurological Research

This methyl ester is the definitive starting material for synthesizing a series of N′-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, as detailed by Khalid et al. (2014) [1]. These derivatives were specifically designed and evaluated for their inhibitory activity against AChE and BChE, key targets in Alzheimer's disease research. Using this specific ester ensures fidelity to the published synthetic route, a critical factor for replicating and extending this research.

Lead Optimization in Medicinal Chemistry SAR

The lower molecular weight (283.34 g/mol) and reduced lipophilicity (predicted LogP 2.37) of this methyl ester compared to its ethyl analog (297.37 g/mol, LogP 2.49) [2] make it a more favorable starting point for lead optimization. These properties are directly correlated with improved solubility and potential for better oral bioavailability, adhering to established drug-likeness guidelines. Medicinal chemists can leverage this pre-optimized core to build more developable candidates.

HTS and Biochemical Assay Development

The compound's solid physical state, defined melting point (83-85°C), and guaranteed purity of ≥95% make it an ideal candidate for automated liquid handling systems used in HTS. Its moderate, well-defined lipophilicity (LogP 2.37) also suggests favorable solubility in DMSO and aqueous buffer mixtures, reducing the risk of precipitation during assay setup and ensuring reliable, reproducible results across large compound libraries.

Process Chemistry and Scale-Up for Advanced Intermediates

As a stable, crystalline solid, this compound is more amenable to large-scale handling, purification, and long-term storage compared to liquid or low-melting-point analogs. Its established synthetic route via sulfonylation of methyl piperidine-4-carboxylate is a robust and scalable transformation . This makes it a practical choice for process chemists developing scalable syntheses of more complex pharmaceutical intermediates where the sulfonylpiperidine motif is a core structural element.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.